Pyridinium o-iodoxybenzoate Pyridinium o-iodoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1380548-11-7
VCID: VC11692122
InChI: InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H
SMILES: C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-]
Molecular Formula: C12H10INO4
Molecular Weight: 359.12 g/mol

Pyridinium o-iodoxybenzoate

CAS No.: 1380548-11-7

Cat. No.: VC11692122

Molecular Formula: C12H10INO4

Molecular Weight: 359.12 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium o-iodoxybenzoate - 1380548-11-7

Specification

CAS No. 1380548-11-7
Molecular Formula C12H10INO4
Molecular Weight 359.12 g/mol
IUPAC Name 1-oxido-1-oxo-1λ5,2-benziodoxol-3-one;pyridin-1-ium
Standard InChI InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H
Standard InChI Key JKZNBOGIALICGN-UHFFFAOYSA-N
SMILES C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-]
Canonical SMILES C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Pyridinium o-iodoxybenzoate (C₁₂H₁₀INO₄) is a crystalline solid with a molecular weight of 359.1 g/mol and the CAS registry number 1380548-11-7 . Its structure consists of a pyridinium cation paired with the deprotonated o-iodoxybenzoate anion, as confirmed by XRPD studies . Critical structural features include:

  • Iodine–Oxygen Bonding: The exocyclic iodine–oxygen bonds in PIBX measure approximately 1.8 Å, indicative of single bonds and confirming proton transfer from IBX to pyridine. This distinguishes it from cocrystals, where double bonds (∼1.7 Å) would persist .

  • Thermal Stability: Unlike IBX, which exhibits explosive tendencies due to residual bromine impurities, PIBX is thermally stable under standard handling conditions .

Table 1: Physical and Chemical Properties of PIBX

PropertyValue
Molecular FormulaC₁₂H₁₀INO₄
Molecular Weight359.1 g/mol
CAS Number1380548-11-7
SolubilityTHF > DMSO > Acetonitrile
StabilityAir-stable, non-hygroscopic

Synthesis and Comparative Advantages Over IBX

PIBX is synthesized through the direct reaction of IBX with pyridine in a polar solvent, forming a stable salt via proton transfer . This modification addresses two critical limitations of IBX:

  • Safety: IBX’s historical reputation for explosivity stems from bromine contaminants generated during its synthesis. PIBX eliminates this risk through a purification-free preparation .

  • Solubility: IBX exhibits poor solubility in tetrahydrofuran (THF), whereas PIBX dissolves readily, enabling faster reaction kinetics in THF-based systems .

Table 2: Comparative Analysis of IBX and PIBX

ParameterIBXPIBX
Solubility in THFLowHigh
Reaction pHAcidicNeutral
Thermal StabilityModerateHigh
Handling SafetyRequires caution Air-stable

Mechanistic Role in Organic Transformations

PIBX functions as a two-electron oxidant, mirroring IBX’s reactivity while operating under milder conditions. Key reaction pathways include:

Alcohol Oxidation

Primary and secondary alcohols are oxidized to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. For example, benzylic alcohols convert to benzaldehydes in THF at room temperature within 2–4 hours . The neutral pH of PIBX reactions minimizes side reactions, such as ester hydrolysis or epimerization .

Heterocyclic Synthesis

PIBX facilitates oxidative cyclizations in multicomponent reactions (MCRs). In a notable application, β-enamino esters and allyl alcohols undergo oxidation–cyclization sequences to yield 2-substituted nicotinic acid derivatives, precursors to bioactive alkaloids like cyclothiazomycin . The DMSO–PIBX system proves particularly effective for oxidative aromatization steps, as demonstrated in the synthesis of N-aryl-pyrrole-3-carbaldehydes .

Table 3: Representative Reactions Mediated by PIBX

SubstrateProductConditionsYield (%)
Benzyl alcoholBenzaldehydeTHF, 25°C, 3 h 92
β-Enamino esterNicotinic acid derivativeDMSO, 70°C, 4 h 85
Allyl alcoholα,β-unsaturated ketoneTHF, 25°C, 2 h 88

Structural Elucidation via XRPD

The classification of PIBX as a salt—rather than a cocrystal—was resolved through XRPD analysis of iodine–oxygen bond lengths . In salts, proton transfer from IBX to pyridine elongates the I–O bond from 1.7 Å (double bond in IBX) to 1.8 Å (single bond in PIBX). This contrasts with cocrystals, where bond lengths remain unchanged. The study further confirmed the absence of hydrogen bonding between the pyridinium cation and o-iodoxybenzoate anion, reinforcing the ionic nature of PIBX .

Applications in Modern Organic Synthesis

PIBX’s utility extends beyond simple oxidations to enabling complex cascade reactions:

  • Aza-Friedel–Crafts Reactions: PIBX oxidizes intermediates in situ during three-component reactions involving aldehydes, amines, and nucleophiles, yielding pyrrolidine derivatives with high diastereoselectivity .

  • Oxidative Cyclopropane Functionalization: In tandem with Brønsted acids, PIBX promotes cyclopropane ring-opening followed by oxidation, generating γ-keto esters .

A recent advance involves PIBX/TEAB (tetraethylammonium bromide) systems for synthesizing α-keto-1,3,4-oxadiazoles from hydrazide–hydrazones, highlighting its compatibility with ammonium salts .

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